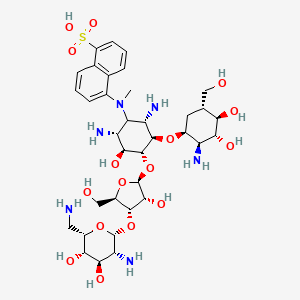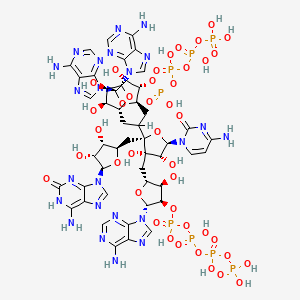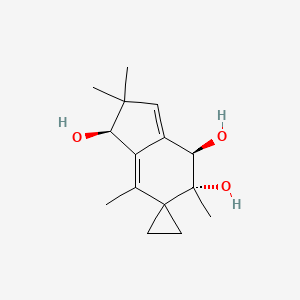
Dihydroilludin M
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroilludin M is a natural product found in Granulobasidium vellereum and Omphalotus illudens with data available.
Wissenschaftliche Forschungsanwendungen
Biological Activities and Cytotoxicity
Dihydroilludin M, derived from the fungus Granulobasidium vellereum, has been extensively studied for its cytotoxic properties. Research has shown that while some related compounds exhibit potent cytotoxic activity, dihydroilludin M itself demonstrates moderate effects at high concentrations. This suggests its potential use in studying tumor cell responses and chemical reactivity in biomedical research (Nord, Menkis, & Broberg, 2015).
Versatility in Pharmacological Applications
Dihydroilludin M, as a member of the broader class of dihydrochalcones, shows promise in various pharmacological applications. Dihydrochalcones, including dihydroilludin M, possess antioxidant, anti-inflammatory, antibacterial, antiviral, and immunomodulatory properties. These multifactorial pharmacological effects indicate a potential for development into therapeutic drugs. The research emphasizes the need for further study and development of these compounds (Stompor, Broda, & Bajek-Bil, 2019).
Potential in Nanocatalytic Medicine
Although not directly related to dihydroilludin M, the field of nanocatalytic medicine, involving nanocatalysts like nanozymes and photocatalysts, has shown significant growth. This emerging field, where catalysis meets medicine, could provide insights into how molecules like dihydroilludin M could be used in new therapeutic modalities, highlighting the need for further exploration in this area (Yang, Chen, & Shi, 2019).
Use in Volatilomics
The study of volatiles from biological samples, known as 'volatilomics', has become increasingly relevant in plant analysis and environmental research. The advancements in this field could offer new methodologies to analyze and understand the volatile properties of compounds like dihydroilludin M (Majchrzak, Wojnowski, Rutkowska, & Wasik, 2020).
Eigenschaften
CAS-Nummer |
34338-99-3 |
|---|---|
Produktname |
Dihydroilludin M |
Molekularformel |
C15H22O3 |
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
(1S,4R,5R)-2,2,5,7-tetramethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol |
InChI |
InChI=1S/C15H22O3/c1-8-10-9(7-13(2,3)12(10)17)11(16)14(4,18)15(8)5-6-15/h7,11-12,16-18H,5-6H2,1-4H3/t11-,12-,14+/m1/s1 |
InChI-Schlüssel |
MBTBAQPUVNSQEB-BZPMIXESSA-N |
Isomerische SMILES |
CC1=C2[C@H](C(C=C2[C@H]([C@](C13CC3)(C)O)O)(C)C)O |
SMILES |
CC1=C2C(C(C=C2C(C(C13CC3)(C)O)O)(C)C)O |
Kanonische SMILES |
CC1=C2C(C(C=C2C(C(C13CC3)(C)O)O)(C)C)O |
Synonyme |
dihydroilludin M |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



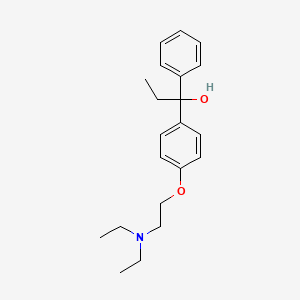
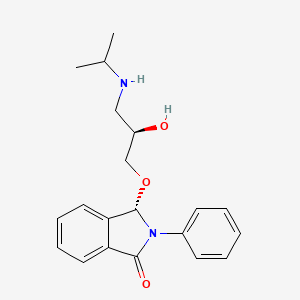
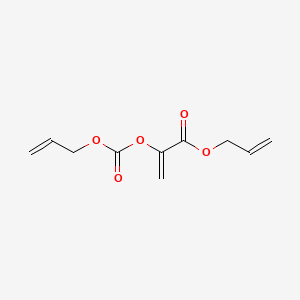
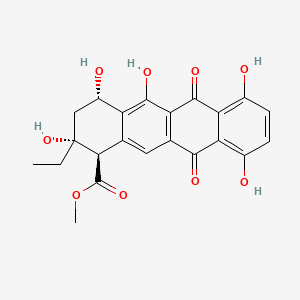

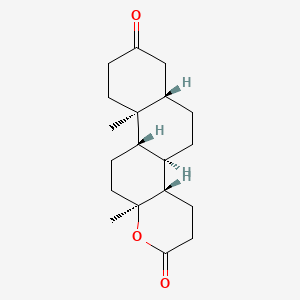
![8-(9-methyl-5H-pyrimido[5,4-b]indol-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1219360.png)
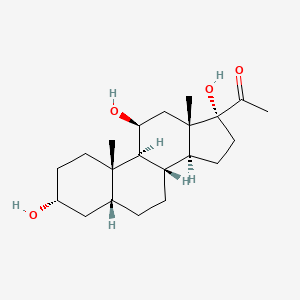
![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)methanesulfonamide](/img/structure/B1219362.png)
![4-nitro-N-[2-(pyridin-2-yldisulfanyl)ethyl]-2,1,3-benzoxadiazol-7-amine](/img/structure/B1219365.png)
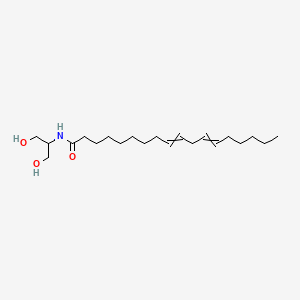
![4-[4-[4-[5-[5-amino-3-(2-aminopropanoylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-N-[3-[4-(4-aminobutylamino)butylamino]propyl]benzamide](/img/structure/B1219370.png)
